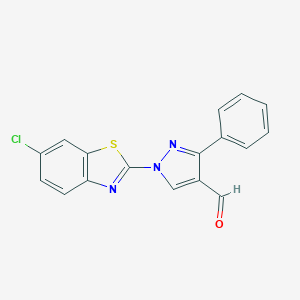![molecular formula C16H23BrN4O4S B289000 N-(4-bromophenyl)-2-[4-(4-morpholinylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B289000.png)
N-(4-bromophenyl)-2-[4-(4-morpholinylsulfonyl)-1-piperazinyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-2-[4-(4-morpholinylsulfonyl)-1-piperazinyl]acetamide, also known as BMS-690514, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. This compound belongs to the class of piperazine derivatives and has been found to possess a range of pharmacological properties.
Mechanism of Action
N-(4-bromophenyl)-2-[4-(4-morpholinylsulfonyl)-1-piperazinyl]acetamide acts as an antagonist of the P2X7 receptor, which is a member of the ATP-gated ion channel family. The P2X7 receptor is involved in various physiological processes, including inflammation, apoptosis, and cell proliferation. By blocking this receptor, N-(4-bromophenyl)-2-[4-(4-morpholinylsulfonyl)-1-piperazinyl]acetamide can modulate these processes and provide therapeutic benefits.
Biochemical and Physiological Effects
Studies have shown that N-(4-bromophenyl)-2-[4-(4-morpholinylsulfonyl)-1-piperazinyl]acetamide can reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-(4-bromophenyl)-2-[4-(4-morpholinylsulfonyl)-1-piperazinyl]acetamide has been shown to have neuroprotective effects in animal models of multiple sclerosis and traumatic brain injury.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-bromophenyl)-2-[4-(4-morpholinylsulfonyl)-1-piperazinyl]acetamide is its specificity for the P2X7 receptor, which allows for targeted modulation of this receptor. However, N-(4-bromophenyl)-2-[4-(4-morpholinylsulfonyl)-1-piperazinyl]acetamide has been found to have low solubility in water, which can limit its use in certain experimental settings.
Future Directions
There are several potential future directions for research on N-(4-bromophenyl)-2-[4-(4-morpholinylsulfonyl)-1-piperazinyl]acetamide. One area of interest is the development of more potent and selective P2X7 receptor antagonists. Another area of research is the use of N-(4-bromophenyl)-2-[4-(4-morpholinylsulfonyl)-1-piperazinyl]acetamide in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to fully understand the mechanisms underlying the neuroprotective and anti-cancer effects of N-(4-bromophenyl)-2-[4-(4-morpholinylsulfonyl)-1-piperazinyl]acetamide.
Synthesis Methods
The synthesis of N-(4-bromophenyl)-2-[4-(4-morpholinylsulfonyl)-1-piperazinyl]acetamide involves the reaction of 4-bromoaniline with 4-morpholinylsulfonyl-1-piperazinecarboxylic acid followed by acetylation of the resulting product using acetic anhydride. The compound is then purified using column chromatography to obtain the final product.
Scientific Research Applications
N-(4-bromophenyl)-2-[4-(4-morpholinylsulfonyl)-1-piperazinyl]acetamide has been studied extensively for its potential as a therapeutic agent in various diseases. It has been found to possess anti-inflammatory, analgesic, and anti-cancer properties. Studies have also shown that N-(4-bromophenyl)-2-[4-(4-morpholinylsulfonyl)-1-piperazinyl]acetamide has potential as a treatment for neuropathic pain, multiple sclerosis, and other neurological disorders.
properties
Molecular Formula |
C16H23BrN4O4S |
|---|---|
Molecular Weight |
447.3 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-(4-morpholin-4-ylsulfonylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C16H23BrN4O4S/c17-14-1-3-15(4-2-14)18-16(22)13-19-5-7-20(8-6-19)26(23,24)21-9-11-25-12-10-21/h1-4H,5-13H2,(H,18,22) |
InChI Key |
GMCDIBXXPOVAMY-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC(=O)NC2=CC=C(C=C2)Br)S(=O)(=O)N3CCOCC3 |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=C(C=C2)Br)S(=O)(=O)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-[[4-[[4-(1-oxidoethylideneamino)sulfonylphenyl]diazenyl]piperazin-1-yl]diazenyl]phenyl]sulfonylethanimidate](/img/structure/B288918.png)
![N-[4-(morpholin-4-yldiazenyl)phenyl]sulfonylethanimidate](/img/structure/B288919.png)
![4-[4-(Dimethylaminodiazenyl)phenyl]sulfonylimino-4-oxidobutanoate](/img/structure/B288920.png)
![N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbenzenecarboximidate](/img/structure/B288921.png)
![N-[4-(dimethylaminodiazenyl)phenyl]sulfonyladamantane-1-carboximidate](/img/structure/B288922.png)
![N-[4-(dimethylaminodiazenyl)phenyl]sulfonylpentanimidate](/img/structure/B288923.png)
![5-amino-1-[6-(4-chloro-2-methylphenoxy)-2-(methylthio)pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile](/img/structure/B288928.png)
![5-Amino-1-[6-(4-chloro-2-methylphenoxy)-2-phenylpyrimidin-4-yl]-3-methylsulfanylpyrazole-4-carbonitrile](/img/structure/B288932.png)

![7-Chloro-4-[(4-chlorophenoxy)methyl]chromen-2-one](/img/structure/B288935.png)

![2-[4-(2-Chloroethyl)-1-piperazinyl]-1-[4-(dimethylamino)-1-naphthyl]-2-oxoethanone](/img/structure/B288939.png)
![8,11,14-Trimethyl-7,8,13,14-tetrahydronaphtho[2,1-c][1,5]benzodiazocine-5-carbaldehyde](/img/structure/B288940.png)